O-Desmethyl apixaban sulfate (sodium) is a significant metabolite of apixaban, a novel anticoagulant primarily used for the prevention of thromboembolic events. Apixaban acts as a selective inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The formation of O-desmethyl apixaban sulfate occurs through metabolic processes involving sulfation, making it an important compound in understanding the pharmacokinetics and pharmacodynamics of apixaban.
O-Desmethyl apixaban sulfate is derived from the metabolism of apixaban, which is predominantly processed in the liver. The cytochrome P450 enzymes, particularly CYP3A4, catalyze the initial demethylation of apixaban to form O-desmethyl apixaban, which is subsequently sulfated by sulfotransferases (SULTs) such as SULT1A1 and SULT1A2 . This metabolite circulates at lower concentrations compared to its parent compound in animal models, but it is a major circulating form in humans .
O-Desmethyl apixaban sulfate is classified as a pharmaceutical metabolite. It falls under the category of anticoagulants and is specifically recognized for its role as a metabolite of a factor Xa inhibitor.
The synthesis of O-desmethyl apixaban sulfate involves two main steps: demethylation and sulfation. The demethylation process is facilitated by cytochrome P450 enzymes, while the sulfation step is catalyzed by specific sulfotransferases.
Technical Details:
The molecular formula for O-desmethyl apixaban sulfate is C25H25N5O5S (sodium salt). The structure consists of a complex arrangement featuring multiple functional groups that contribute to its pharmacological properties.
Data:
O-Desmethyl apixaban sulfate can participate in various biochemical reactions primarily related to its role as a metabolite.
Technical Details:
The mechanism of action for O-desmethyl apixaban sulfate primarily involves its role as a metabolite rather than an active anticoagulant.
Data:
O-Desmethyl apixaban sulfate serves primarily as a metabolic marker for studying the pharmacokinetics of apixaban. It is used in research settings to understand drug metabolism and interactions within biological systems.
Key Applications:
O-Desmethyl apixaban sulfate (sodium) represents a pivotal metabolic derivative of the direct oral anticoagulant apixaban (Eliquis®). This metabolite emerges via sequential phase I oxidation and phase II conjugation reactions, demonstrating distinct enzymology and species-specific metabolic handling that significantly influences apixaban's overall pharmacokinetic profile.
The formation of the immediate precursor, O-desmethyl apixaban, is mediated predominantly by hepatic cytochrome P450 (CYP) enzymes. Research identifies CYP3A4/5 as the principal isoforms responsible for the oxidative O-demethylation reaction, contributing substantially to this initial metabolic step in humans [3] [5] [8]. This reaction involves the cleavage of the methyl ether group attached to a phenyl ring within the apixaban structure.
The involvement of CYP1A2 and CYP2J2 is noted, though their contributions are quantitatively minor compared to CYP3A4/5. Crucially, O-desmethyl apixaban itself exhibits minimal intrinsic inhibitory activity against factor Xa (FXa), possessing a markedly higher Ki (58 µM) compared to the parent drug apixaban (Ki = 0.08 nM) [1] [7] [9]. This underscores that O-demethylation constitutes a deactivation step regarding the primary anticoagulant mechanism.
Table 1: Cytochrome P450 Isoforms Involved in O-Demethylation of Apixaban
CYP Isoform | Relative Contribution | Catalytic Function | Evidence Source |
---|---|---|---|
CYP3A4/5 | Major (Primary) | O-Demethylation | Human liver microsomes, reaction phenotyping [3] [5] [8] |
CYP1A2 | Minor | O-Demethylation | cDNA-expressed enzymes [3] |
CYP2J2 | Minor | O-Demethylation | cDNA-expressed enzymes, kinetic analysis [3] [8] |
CYP2C8/9/19 | Negligible | Not significantly involved | Inhibition studies, cDNA-expressed enzymes [3] [8] |
This step generates the essential substrate (O-desmethyl apixaban) for the subsequent, definitive bioactivation step catalyzed by sulfotransferases, producing the major circulating human metabolite, O-desmethyl apixaban sulfate.
O-Desmethyl apixaban sulfate formation is exclusively mediated by cytosolic sulfotransferase (SULT) enzymes, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Systematic screening of recombinant human SULT isoforms revealed that SULT1A1 exhibits the highest catalytic efficiency for the sulfation of O-desmethyl apixaban [3]. SULT1A2 also catalyzes the reaction, albeit with lower efficiency (higher Km ~70.8 µM vs. SULT1A1 Km ~36.8 µM). In contrast, SULT1A3, SULT1E1, and SULT2A1 display negligible activity [3].
Pharmacological inhibition studies using human liver S9 fractions provide compelling evidence for the dominant role of SULT1A1 in the physiological context:
The kinetics of the reaction are characterized by comparable Km values in human liver S9 (41.4 µM) and recombinant SULT1A1 (36.8 µM), further solidifying SULT1A1's primary role. The high expression level of SULT1A1 in the human liver relative to other SULT isoforms explains its predominant contribution to the in vivo generation of O-desmethyl apixaban sulfate [3]. This sulfate conjugate is significantly more water-soluble than its precursor, facilitating its elimination. While identified as a major circulating metabolite in humans, its pharmacological activity against FXa is negligible (Ki = 58 µM) compared to apixaban [1] [7] [9].
Table 2: Sulfotransferase (SULT) Enzymes Catalyzing O-Desmethyl Apixaban Sulfation
SULT Isoform | Catalytic Activity | Km (µM) | Inhibition by Quercetin | Inhibition by DCNP | Relative Contribution in Liver |
---|---|---|---|---|---|
SULT1A1 | High | 36.8 | >99% | >90% | Major (High expression) [3] |
SULT1A2 | Moderate | 70.8 | Not Reported | Not Reported | Minor [3] |
SULT1A3 | Very Low/Negligible | N/D | No Significant Effect | No Significant Effect | Low [3] |
SULT1E1 | Very Low/Negligible | N/D | No Significant Effect | No Significant Effect | Low [3] |
SULT2A1 | Very Low/Negligible | N/D | Not Tested | Not Tested | Low [3] |
Significant interspecies differences exist in the capacity to form O-desmethyl apixaban sulfate, impacting the translatability of preclinical toxicology and pharmacokinetic data to humans.
Studies evaluating O-desmethyl apixaban sulfation activity in liver S9 fractions revealed a clear hierarchy:
This pattern correlates with the relative expression levels and/or catalytic competence of the orthologous SULT enzymes in these species towards this specific substrate. Dogs and monkeys, species often used in advanced non-clinical safety studies, exhibited metabolic profiles closer to humans regarding this pathway than rodents or rabbits [3] [5].
The consequence of this variability is profound for the relative abundance of O-desmethyl apixaban sulfate in plasma:
This interspecies disparity underscores a critical limitation: traditional rodent models inadequately reflect the human metabolic profile concerning this major pathway. Consequently, dogs and monkeys are considered more pharmacologically relevant species for assessing the potential impact of metabolites, including O-desmethyl apixaban sulfate, during the later stages of non-clinical development of apixaban, despite the metabolite's low anticoagulant activity [3] [4] [9].
Table 3: Interspecies Variability in Hepatic S9 Sulfation Activity of O-Desmethyl Apixaban
Species | Sulfation Activity Level | Relative Abundance of Metabolite in Plasma | Relevance for Human PK/PD Modeling |
---|---|---|---|
Human | High | Major Circulating Metabolite | Reference Species [3] [5] |
Dog | High | Lower than human (Relative to parent) | High Relevance [3] |
Monkey | High | Lower than human (Relative to parent) | High Relevance [3] |
Rabbit | Low | Low (Relative to parent) | Low Relevance [3] |
Rat | Low | Low (Relative to parent) | Low Relevance [3] |
Mouse | Low | Low (Relative to parent) | Low Relevance [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7